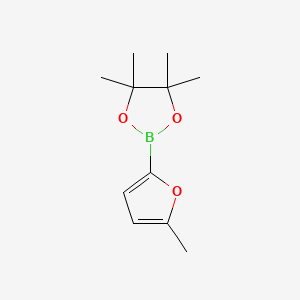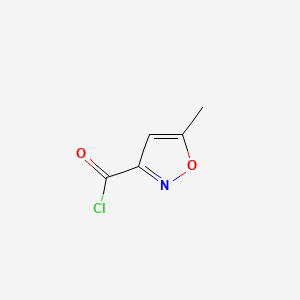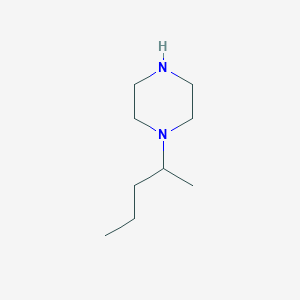
Cloruro de dimetilmalonilo
Descripción general
Descripción
Dimethylmalonyl chloride, also known as 2,2-Dimethylmalonic acid dichloride, is an organic compound with the molecular formula C5H6Cl2O2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two acyl chloride groups, making it a valuable reagent in various chemical transformations .
Aplicaciones Científicas De Investigación
Dimethylmalonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Employed in the synthesis of hyperbranched polyesters and other polymeric materials.
Material Science: Utilized in the preparation of chelating agents and nanoparticles for metal ion removal from water.
Biological Research: Investigated for its potential use in the synthesis of biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethylmalonyl chloride can be synthesized through the chlorination of dimethylmalonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation under reduced pressure .
Industrial Production Methods: In an industrial setting, the production of dimethylmalonyl chloride follows a similar synthetic route but on a larger scale. The process involves the continuous addition of dimethylmalonic acid to a chlorinating agent in a controlled environment to ensure safety and efficiency. The product is then collected and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions: Dimethylmalonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and acids, respectively.
Hydrolysis: In the presence of water, dimethylmalonyl chloride hydrolyzes to form dimethylmalonic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines and alcohols, to form amides and esters
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form esters.
Amines: Reacts to form amides, often requiring a base to neutralize the hydrochloric acid formed.
Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the acid.
Major Products Formed:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Acids: Formed from hydrolysis.
Mecanismo De Acción
The mechanism of action of dimethylmalonyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols and amines, through nucleophilic acyl substitution. This reaction involves the attack of the nucleophile on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The resulting product is an ester or amide, depending on the nucleophile used .
Comparación Con Compuestos Similares
Malonyl Chloride: Similar in structure but lacks the two methyl groups.
Diethylmalonyl Chloride: Contains ethyl groups instead of methyl groups.
Methylmalonic Acid Dichloride: Similar structure with one methyl group
Uniqueness: Dimethylmalonyl chloride is unique due to the presence of two methyl groups, which influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where the steric hindrance and electronic effects of the methyl groups are advantageous .
Propiedades
IUPAC Name |
2,2-dimethylpropanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-5(2,3(6)8)4(7)9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQAYQWVNXIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403917 | |
| Record name | Dimethylmalonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5659-93-8 | |
| Record name | Dimethylmalonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylmalonyl Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic applications of dimethylmalonyl chloride?
A1: Dimethylmalonyl chloride is a versatile reagent in organic synthesis. It reacts with lithium enolates and silyl enol ethers to yield 3,4-dihydro-2,4-dioxo-2H-pyrans, which can be further transformed into 2-pyrones under specific conditions []. Additionally, it reacts with arylpropynehydrazides to form pyrazolo-condensed 1,3-oxazines via a thermal cyclization reaction [].
Q2: How can dimethylmalonyl chloride be used in the preparation of chiral ligands?
A2: Dimethylmalonyl chloride is a key building block in the synthesis of chiral bis(oxazoline) ligands. Reaction with (S)-phenylglycine methyl ester, followed by several transformations, leads to the formation of the enantiomerically pure (S,S)-bis(oxazoline) ligand []. This ligand has proven effective in various enantioselective metal-catalyzed reactions, including Diels-Alder reactions, cyclopropenation of olefins, and aziridination of styrenes [].
Q3: Are there any applications of dimethylmalonyl chloride in material science?
A3: Dimethylmalonyl chloride serves as a difunctional monomer in the synthesis of chelating hyperbranched polyester (CHPE) nanoparticles []. These nanoparticles demonstrate potential for removing heavy metal ions like Cd(II) from water due to the presence of numerous functional groups within their structure [].
Q4: What spectroscopic techniques are typically used to characterize dimethylmalonyl chloride and its derivatives?
A4: Common spectroscopic techniques employed to characterize dimethylmalonyl chloride and its reaction products include infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy [, , ]. These methods provide valuable information regarding the functional groups and structural features of the compounds.
Q5: Has dimethylmalonyl chloride been used in any other heterocyclic syntheses besides those mentioned?
A5: Yes, dimethylmalonyl chloride has been utilized in the synthesis of pyrrolo[3,2-c]azepines and pyrrolo[3,2-b]azepines []. Specifically, it participates in cyclocondensation reactions to generate diversely substituted azepines, highlighting its versatility in heterocyclic chemistry.
Q6: How is the purity of dimethylmalonyl chloride assessed after synthesis?
A6: The purity of synthesized dimethylmalonyl chloride is commonly evaluated using a combination of techniques, primarily IR and NMR spectroscopy []. These techniques offer insights into the compound's molecular structure and help identify potential impurities present.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/new.no-structure.jpg)






